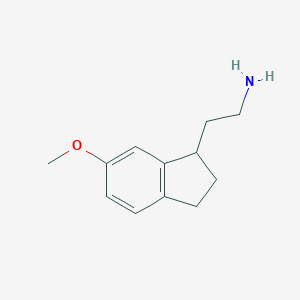

1-(2-Aminoethyl)-6-methoxyindan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFQCOXFGMBPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452108 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108048-37-9 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indan and Indanone Chemical Space

The foundation of 1-(2-Aminoethyl)-6-methoxyindan lies within the chemical space of indan (B1671822) and its oxidized counterpart, indanone. The indan framework consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. This bicyclic structure is a "privileged" scaffold in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. researchgate.netnih.gov

Indanones, which contain a ketone group on the five-membered ring, are particularly valuable as synthetic intermediates. researchgate.netmdpi.com They serve as versatile starting materials for the synthesis of a diverse array of more complex molecules. mdpi.com The reactivity of the ketone and the potential for substitution on both the aromatic and aliphatic rings allow for extensive chemical modifications, leading to a broad spectrum of derivatives with distinct properties.

Significance As a Structural Motif in Chemical Biology and Medicinal Chemistry

The indan (B1671822) and indanone core is a cornerstone in the design of pharmacologically active agents. Compounds incorporating this motif have demonstrated a remarkable diversity of biological effects, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The rigid, three-dimensional structure of the indan system provides a well-defined scaffold that can be tailored to interact with specific biological targets, such as enzymes and receptors.

One of the most prominent examples of a drug built upon the indanone framework is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov The success of such drugs has spurred further investigation into indanone derivatives as potential therapeutic agents for a variety of conditions, including neurodegenerative diseases. nih.gov Researchers continue to explore the chemical space around the indan and indanone nucleus to develop new drug candidates with improved efficacy and novel mechanisms of action. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 1 2 Aminoethyl 6 Methoxyindan

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometries, electronic energies, and reactivity descriptors. For 1-(2-Aminoethyl)-6-methoxyindan, these calculations can provide valuable information about its stability, reactivity, and potential interaction sites.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. While specific DFT studies on this compound are not prevalent in the public domain, the general approach would involve optimizing the molecule's geometry and then calculating its electronic properties. Such studies have been performed on related heterocyclic compounds, like indazole derivatives, to determine their HOMO-LUMO energy gaps and guide synthesis. rsc.orgrsc.org

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences solubility and binding interactions. |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular Docking and Ligand-Protein Interaction Analysis with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. rsc.org This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Predicts strong binding to the target protein. |

| Hydrogen Bonds | Amine group with Asp110; Methoxy (B1213986) group with Ser152 | Identifies key stabilizing interactions. |

| Hydrophobic Interactions | Indan (B1671822) ring with Leu80, Val88, Ile100 | Highlights the importance of non-polar contacts. |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes with proteins over time. researchgate.net By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a ligand, the stability of a ligand-protein complex, and the specific atomic-level interactions that govern binding.

De Novo Drug Design Approaches Utilizing Indan Scaffolds for Novel Ligand Discovery

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. These methods can be either ligand-based or structure-based. The indan scaffold, the core structure of this compound, can serve as a starting point for generating new libraries of potential drug candidates. By adding different functional groups or modifying the scaffold itself, it is possible to explore a vast chemical space and identify novel compounds with improved activity, selectivity, and pharmacokinetic properties.

Computational tools for de novo design can generate molecules that fit within the binding pocket of a target protein or that share pharmacophoric features with known active compounds. The synthesis of novel tricyclic indan derivatives as melatonin (B1676174) receptor agonists is an example of how the indan scaffold has been successfully utilized in drug discovery. dokumen.pubu-szeged.hu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dokumen.pub By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that correlate with activity, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of indan derivatives, a QSAR study could elucidate the structural requirements for a specific biological activity, such as binding to the serotonin (B10506) 5-HT6 receptor. nih.gov Although a specific QSAR model for this compound is not published, studies on related ligands have shown that descriptors related to hydrophobicity, molecular shape, and the presence of specific functional groups can be critical for activity. nih.govscholarsresearchlibrary.comijpsr.comnih.govnih.gov These models are valuable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Indan Derivatives

| Descriptor | Correlation with Activity | Interpretation |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability or hydrophobic interactions with the target. |

| Molecular Weight | Negative | Lower molecular weight may be favored for better oral bioavailability (Rule of Five). |

| Number of Hydrogen Bond Donors | Positive | Specific hydrogen bonds are likely crucial for binding affinity. |

| Aromatic Ring Count | Positive | Aromatic interactions, such as pi-pi stacking, may contribute to binding. |

Note: This table illustrates the types of descriptors and correlations that might be found in a QSAR study of indan derivatives.

Future Perspectives and Translational Research Opportunities for 1 2 Aminoethyl 6 Methoxyindan in Preclinical Development

Identification of 1-(2-Aminoethyl)-6-methoxyindan and Related Analogs as Lead Compounds for Therapeutic Development (Preclinical Stage)

The journey of a new therapeutic agent begins with the identification of a "lead compound," a chemical starting point that exhibits promising biological activity and therapeutic potential. For the indan (B1671822) class of molecules, this process often involves screening libraries of compounds for their ability to interact with specific biological targets. The indanone moiety, a key derivative, is found in numerous pharmacologically active compounds and serves as a crucial intermediate in the synthesis of medicinally important molecules researchgate.net.

A prime example of an indan-derivative lead compound is TAK-375, which emerged from a program focused on developing new treatments for sleep disorders. Researchers synthesized a series of novel tricyclic indan derivatives and assessed their binding affinity for melatonin (B1676174) receptors nih.govacs.org. Through this screening process, indeno[5,4-b]furan analogues were identified as highly potent and selective ligands for the MT1 receptor with excellent metabolic stability nih.govacs.org. Subsequent optimization led to the identification of (S)-(-)-22b, later named TAK-375, which demonstrated exceptionally high affinity for the human MT1 receptor and was advanced into clinical trials nih.govacs.org.

In the context of neurodegenerative disorders such as Parkinson's disease, researchers have designed multi-targeting ligands based on the indanone structure. By attaching a histamine H3 receptor (H3R) pharmacophore to indanone-related motifs known to target monoamine oxidase B (MAO-B), scientists developed promising lead structures for potential new therapies nih.gov. This strategic combination of pharmacophores illustrates a rational approach to identifying lead compounds for complex diseases.

The table below presents preclinical data for exemplary indan-based lead compounds, highlighting the high potency that qualifies them for further development.

| Compound ID | Target(s) | Binding Affinity / Potency | Source(s) |

| (S)-(-)-22b (TAK-375) | Human MT1 Receptor | Kᵢ = 0.014 nM | nih.govacs.org |

| Compound 3f | MAO-B / hH3R | IC₅₀ = 276 nM / Kᵢ = 6.5 nM | nih.gov |

| Compound 3e | MAO-B / hH3R | IC₅₀ = 232 nM (with preincubation) | nih.gov |

| Compound 3d | MAO-B / hH3R | IC₅₀ = 541 nM (with preincubation) | nih.gov |

Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of a drug's potency. Lower values indicate higher potency.

Strategies for Optimizing Preclinical Efficacy and Selectivity of Indan-Based Compounds

One successful optimization strategy involves creating conformationally restricted analogs . In the development of the melatonin agonist TAK-375, researchers aimed to lock the methoxy (B1213986) group of the indan core into a conformation favorable for binding to the MT1 receptor. They achieved this by incorporating the oxygen atom into a new ring system, leading to tricyclic indan analogues that were more potent and metabolically stable nih.govacs.org.

Another key strategy is the introduction of specific substituents at various positions on the indan ring. In the development of dual MAO-B/H3R inhibitors for Parkinson's disease, the substitution of the C5 and C6 positions of the 2-benzylidene-1-indanone core with lipophilic groups yielded promising candidates with high affinity at the human H3R and potent inhibitory activity against MAO-B nih.gov. This demonstrates how targeted modifications can fine-tune a compound's activity and selectivity for multiple targets.

Improving a compound's physicochemical properties, such as solubility, is also a crucial aspect of optimization. A general strategy to overcome poor solubility, which can lead to toxicity issues in preclinical studies, is the introduction of basic amine substituents into the molecular scaffold nih.gov. This approach can enhance a compound's suitability for further development.

Potential for Repurposing and Novel Therapeutic Indications in Early-Stage Research

Drug repurposing, or finding new therapeutic uses for existing drugs, is an increasingly attractive strategy that can reduce development timelines and costs invivobiosystems.com. The indan scaffold's wide range of biological activities makes its derivatives particularly strong candidates for such exploration. Indanone derivatives have been investigated for a multitude of therapeutic applications, including as anti-Alzheimer, anticancer, antimicrobial, and antiviral agents researchgate.netnih.gov.

This inherent biological versatility opens up numerous avenues for repurposing. For instance, an indan-based compound initially developed for a central nervous system (CNS) disorder could be screened for efficacy in oncology or infectious diseases. The successful development of donepezil, an indanone derivative, for Alzheimer's disease has spurred significant scientific interest in this scaffold for various neurodegenerative conditions nih.gov.

The field of CNS disorders is particularly well-suited for drug repurposing, given the complex and often overlapping pathological mechanisms of different neurological and psychiatric conditions mdpi.com. Recent advances in neuroscience have unveiled new biological targets that can be modulated by existing molecules mdpi.com. Therefore, an indan-based compound with a known mechanism of action could be investigated for novel indications in other CNS disorders, such as Parkinson's disease, epilepsy, or psychiatric conditions, where its target may also play a role invivobiosystems.comresearchgate.net.

Emerging Methodologies in the Discovery and Development of Indan-Based Agents

The landscape of drug discovery is being revolutionized by emerging technologies, particularly artificial intelligence (AI), machine learning (ML), and advanced computational chemistry indiatimes.comeletsonline.com. These methodologies are significantly accelerating the identification and development of novel indan-based agents.

These in silico tools are becoming indispensable in modern drug discovery, allowing for more rational design and optimization of indan-based compounds, ultimately reducing the time and cost associated with bringing new therapies to patients pharmabiz.com. The increasing adoption of these technologies in research hubs is positioning them as a driving force for future pharmaceutical innovation imhotepvitalchem.comindiatimes.com.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminoethyl)-6-methoxyindan, and how can reaction conditions be optimized for yield and purity?

A multi-step synthesis is typically employed, starting with 6-methoxyindan-1-one as a precursor. Key steps include:

- Reductive amination : Reaction of the ketone with 2-aminoethyl groups (e.g., using NaBH₃CN or H₂/Pd-C) to introduce the aminoethyl moiety.

- Protection/deprotection strategies : Use of Boc or Fmoc groups to prevent side reactions during functionalization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while controlled pH (7–9) minimizes decomposition .

Yield optimization requires monitoring intermediates via HPLC-MS and adjusting stoichiometric ratios (e.g., 1.2:1 amine:ketone).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and indan backbone protons (δ 6.5–7.2 ppm). Aminoethyl protons appear as a triplet (δ 2.6–3.1 ppm) .

- IR spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should purification protocols be tailored to isolate this compound from reaction byproducts?

- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate polar byproducts.

- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, confirmed by melting point analysis (expected range: 120–125°C) .

- Ion-exchange resins : Remove unreacted amines or acidic impurities .

Q. What stability considerations are critical for storing and handling this compound?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group .

- Temperature : Long-term stability requires storage at –20°C; degradation products (e.g., oxidized indan derivatives) form above 25°C .

- pH control : Buffered solutions (pH 6–8) prevent amine protonation or deamination .

Advanced Research Questions

Q. How does structural modification of the aminoethyl or methoxy groups impact the compound’s pharmacological activity?

- Aminoethyl chain elongation : Extending the chain from C2 to C3 (e.g., 1-(3-aminopropyl)-6-methoxyindan) increases receptor binding affinity by enhancing hydrophobic interactions, as seen in H3 receptor antagonists .

- Methoxy positional isomers : 5-methoxy analogs show reduced activity due to steric hindrance in the indan core .

- Quantitative structure-activity relationship (QSAR) : Computational modeling (e.g., DFT) predicts optimal substituent positions for target engagement .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

- Dose-response reevaluation : Confirm EC₅₀/IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific artifacts .

- Metabolite profiling : Use LC-MS/MS to detect active metabolites (e.g., N-acetylated derivatives) that may contribute to discrepancies in vivo vs. in vitro data .

- Receptor subtype selectivity : Screen against related receptors (e.g., H1/H4) to rule off-target effects .

Q. How can in vitro and in vivo models be designed to evaluate the compound’s neuropharmacological potential?

- In vitro :

- In vivo :

Q. What analytical strategies identify degradation products under accelerated stability testing conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline hydrolysis .

- LC-TOF-MS : Detect degradation products (e.g., demethylated indan or Schiff base adducts) with accurate mass matching .

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.